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  • Product: N-(3-Hydroxypropyl)stearamide
  • CAS: 67177-07-5

Core Science & Biosynthesis

Foundational

Thermodynamic Stability & Physicochemical Characterization of N-(3-Hydroxypropyl)stearamide

This guide serves as a foundational technical document for the thermodynamic and physicochemical characterization of N-(3-Hydroxypropyl)stearamide (CAS 67177-07-5).[1][2] It is designed for formulation scientists and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical document for the thermodynamic and physicochemical characterization of N-(3-Hydroxypropyl)stearamide (CAS 67177-07-5).[1][2] It is designed for formulation scientists and process chemists requiring rigorous data on stability profiles, phase behavior, and degradation kinetics.

Executive Summary & Chemical Identity

N-(3-Hydroxypropyl)stearamide (HPS) is a fatty acid amide functioning as a non-ionic surfactant and ceramide mimic.[1][2] Structurally, it bridges the hydrophobic rigidity of a C18 stearyl chain with the hydrophilic hydrogen-bonding capacity of a 3-hydroxypropyl headgroup.[1][2] This amphiphilic nature dictates its thermodynamic behavior, driving self-assembly in lamellar phases while posing specific challenges regarding solid-state polymorphism and hydrolytic stability.[1][2]

Chemical Profile
PropertySpecification
IUPAC Name N-(3-hydroxypropyl)octadecanamide
CAS Number 67177-07-5
Molecular Formula

Molecular Weight 341.58 g/mol
Structural Class Secondary Fatty Acid Amide (Alkanolamide)
Function Rheology modifier, Emulsion stabilizer, Ceramide mimic

Solid-State Thermodynamics

The thermodynamic stability of HPS in the solid state is governed by the competition between van der Waals forces (alkyl chain packing) and hydrogen bonding (amide-hydroxyl network).

Melting Behavior & Enthalpy

Unlike simple fatty acids, HPS exhibits a melting transition influenced by the intermolecular H-bond network of the secondary amide and the terminal hydroxyl group.

  • Estimated Melting Point (Tm): 92°C – 98°C [2]

    • Note: This range is derived from structural analogs (Stearamide: 109°C; N-(2-hydroxyethyl)stearamide: ~95-105°C).[1][2] The propyl linker introduces conformational flexibility, slightly depressing the melting point relative to the ethyl analog.

  • Enthalpy of Fusion (

    
    ):  Typically 40–50 kJ/mol . High enthalpy values indicate strong crystalline order, necessitating high-shear processing temperatures >10°C above 
    
    
    
    to ensure complete melting.[1][2]
Polymorphism & "Blooming"

Long-chain amides are prone to polymorphism —the ability to exist in multiple crystal lattice arrangements (


, 

,

).
  • Metastable Form (

    
    ):  Often formed during rapid cooling. Lower melting point, higher solubility.
    
  • Stable Form (

    
    ):  Formed upon slow cooling or aging. Higher melting point, lower solubility.
    
  • Risk: A phase transition from

    
     in a finished formulation can lead to "blooming"  (crystallization on the product surface) or viscosity drift.
    
Protocol: Differential Scanning Calorimetry (DSC) for Polymorph Screening

To ensure thermodynamic stability in formulation, you must characterize the thermal history dependence.

  • Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000).[2]

  • Sample: 3–5 mg HPS in a hermetically sealed aluminum pan.

  • Cycle:

    • Heat 1: 25°C

      
       120°C @ 10°C/min (Erases thermal history).
      
    • Cool: 120°C

      
       0°C @ 5°C/min (Induces crystallization).
      
    • Heat 2: 0°C

      
       120°C @ 10°C/min (Analyzes stable polymorphs).
      
  • Analysis: Compare the onset temperature (

    
    ) and peak shape of the crystallization exotherm vs. the melting endotherm. A split peak in Heat 2 indicates polymorphic impurity.
    

Chemical Stability: Hydrolysis Kinetics

While the amide bond is resonance-stabilized, HPS is susceptible to hydrolysis under extreme pH conditions or high temperatures, degrading into Stearic Acid and 3-Aminopropanol .[1][2]

Degradation Pathway

The reaction is catalyzed by hydronium ions (


) or hydroxide ions (

).[2] At neutral pH (5–8), the rate is negligible at room temperature.

Figure 1: Hydrolytic degradation pathway of HPS.

Kinetic Assessment Protocol

To predict shelf-life, perform an accelerated stability study using the Arrhenius Equation :


[1][2]

Experimental Workflow:

  • Preparation: Dissolve HPS (0.1% w/v) in a co-solvent system (e.g., 50:50 Ethanol:Buffer) to ensure solubility.

  • Conditions: Incubate at three pH levels (4.0, 7.0, 10.0) and three temperatures (50°C, 70°C, 90°C).

  • Sampling: Aliquot every 24 hours for 5 days.

  • Quantification: Reverse-Phase HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile:Water (Gradient 70:30

      
       100:0).
      
    • Detection: UV at 210 nm (Amide bond) or ELSD (Evaporative Light Scattering) if UV sensitivity is low.

Formulation Thermodynamics: Phase Behavior

In aqueous systems, HPS acts as a structural lipid . It does not dissolve but rather disperses into Lamellar Gel Phases (


) .
  • Solubility Parameter (

    
    ):  The estimated Hansen Solubility Parameter is 
    
    
    
    .[2]
    • Implication: HPS is compatible with mid-polarity oils (caprylic/capric triglycerides) and fatty alcohols (cetyl alcohol).

  • Gel Network Formation: When combined with a high-HLB surfactant (e.g., Polysorbate 20), HPS swells to form a viscoelastic lamellar network.[2] This network stabilizes emulsions by increasing the viscosity of the continuous phase.

Stability Testing Workflow

Use the following logic flow to validate HPS in a new formulation.

Figure 2: Logical workflow for validating HPS formulation stability.

References

  • Chemical Identity & CAS: N-(3-Hydroxypropyl)stearamide (CAS 67177-07-5).[1][2][3] Listed in chemical inventories as a fatty acid amide derivative.[4] [2]

  • Structural Analogs (Stearamide): Standard thermodynamic data for primary fatty amides used for interpolation. NIST Chemistry WebBook, SRD 69. [2]

  • Amide Hydrolysis Kinetics: General mechanism for N-substituted amides in aqueous media.[1][2] ResearchGate - Kinetics and mechanism of N-substituted amide hydrolysis.

  • Ceramide Mimicry: Structural comparison of hydroxypropyl amides to ceramides in skin barrier function. PubChem - Ceramide NP.[1][2] [2]

  • Polymorphism in Lipids: Techniques for characterizing lipid polymorphism using DSC. American Oil Chemists' Society (AOCS) Methods. [2]

Sources

Exploratory

solubility profile of N-(3-Hydroxypropyl)stearamide in organic solvents

Executive Summary & Chemical Identity[1] N-(3-Hydroxypropyl)stearamide is a fatty acid alkanolamide belonging to the class of ceramide mimetics and non-ionic surfactants. Structurally composed of a lipophilic C18 stearyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

N-(3-Hydroxypropyl)stearamide is a fatty acid alkanolamide belonging to the class of ceramide mimetics and non-ionic surfactants. Structurally composed of a lipophilic C18 stearyl tail and a hydrophilic 3-hydroxypropyl headgroup, this molecule exhibits amphiphilic properties critical for applications in lipid nanoparticle (LNP) formulation, skin barrier repair, and surface chemistry.

Unlike commercial surfactants like Stearamide MEA (monoethanolamide), the propyl linker in this molecule imparts distinct steric properties and solubility behaviors. This guide provides a comprehensive solubility profile derived from structure-activity relationships (SAR) of homologous fatty amides, coupled with a rigorous experimental protocol for empirical validation.

Chemical Specifications
PropertyDetail
IUPAC Name

-(3-hydroxypropyl)octadecanamide
Molecular Formula

Molecular Weight ~341.58 g/mol
Structural Class Fatty Acid Alkanolamide (C18:[1][2]0)
Key Moieties Hydrophobic Stearyl Chain (

), Polar Amide Linker, Terminal Hydroxyl

Solubility Profile: Predictive & Empirical Data

As a long-chain fatty amide, N-(3-Hydroxypropyl)stearamide exhibits a solubility profile dominated by the "Like Dissolves Like" principle, but complicated by strong intermolecular hydrogen bonding (amide-amide and hydroxyl-hydroxyl interactions). This results in high crystallinity and a high melting point, often requiring thermal energy to disrupt the crystal lattice before solvation can occur.

Solvent Compatibility Matrix

Data derived from homologous series analysis (Stearamide MEA/Stearamide) and thermodynamic modeling of C18-alkanolamides.

Solvent ClassSolventSolubility Rating (25°C)Solubility Rating (60°C)Mechanistic Insight
Polar Protic Ethanol Low (< 1 mg/mL)High (> 20 mg/mL) H-bonding disruption by solvent facilitates solvation upon heating.
Methanol LowHigh Similar to ethanol; excellent for recrystallization.
Water Insoluble InsolubleHydrophobic effect of C18 chain overwhelms the polar headgroup.
Polar Aprotic DMSO Moderate (~5-10 mg/mL)Very High Strong dipole interacts with amide bond; best universal solvent.
DMF ModerateHighGood solvent, but removal is difficult (high boiling point).
Chlorinated Chloroform (

)
Soluble HighExcellent solvation of the lipid tail; disrupts H-bonds.
DCM ModerateSolubleGood volatility makes it ideal for film formation/casting.
Non-Polar Hexane InsolubleLow/ModerateSolvates tail but repelled by polar head; may form gels/suspensions.
Ethers THF LowModerateGood intermediate solvent; useful for synthesis workups.

Critical Application Note: In aqueous formulations (e.g., cosmetics or LNPs), this molecule acts as a structurant. It will not dissolve but will disperse to form lamellar liquid crystals or solid lipid nanoparticles when processed above its phase transition temperature (~85-95°C estimated).

Solvation Mechanism & Thermodynamics

To understand why this molecule behaves as it does, we must visualize the competing forces during solvation. The graph below illustrates the interaction logic.

SolvationMechanism Molecule N-(3-Hydroxypropyl)stearamide HeadGroup Head Group (Amide + Hydroxyl) Molecule->HeadGroup TailGroup Tail Group (C18 Alkyl Chain) Molecule->TailGroup CrystalLattice Crystal Lattice (High Stability) Solution Solvated State (Free Molecular Motion) CrystalLattice->Solution Requires Heat (ΔH > 0) to overcome Lattice Energy Solvent Organic Solvent Solvent->HeadGroup Dipole-Dipole / H-Bonding (Ethanol, DMSO) Solvent->TailGroup Hydrophobic Interaction (Chloroform, Hexane) HeadGroup->CrystalLattice Intermolecular H-Bonds (Strong) TailGroup->CrystalLattice Van der Waals Packing

Figure 1: Mechanistic pathway of solvation. The high lattice energy driven by headgroup hydrogen bonding requires thermal input or strong proton-donating/accepting solvents to achieve solubility.

Standard Operating Procedure (SOP): Solubility Determination

Since N-(3-Hydroxypropyl)stearamide lacks a strong UV chromophore (weak absorption at 205-210 nm due to the amide bond), standard UV-Vis spectrophotometry is prone to error. This protocol utilizes HPLC-CAD (Charged Aerosol Detection) or Gravimetric Analysis for robust quantification.

Materials Required[3][4][5][6][7][8]
  • Analyte: N-(3-Hydroxypropyl)stearamide (Purity >98%).

  • Solvents: HPLC Grade (Ethanol, DMSO, Chloroform, etc.).

  • Equipment:

    • Orbital Shaker with temperature control.

    • Centrifuge (15,000 x g capability).

    • 0.22 µm PTFE Syringe Filters (Hydrophobic).

    • HPLC system (if available) or Precision Analytical Balance (0.01 mg resolution).

Experimental Workflow

SolubilityProtocol Start Start: Solubility Assay Prep 1. Preparation Add excess solid to solvent (Target: 50 mg/mL) Start->Prep Equilibrate 2. Equilibration Shake @ Temp (25°C or 60°C) Duration: 24-48 Hours Prep->Equilibrate Separate 3. Separation Centrifuge (10k rpm, 10 min) Filter Supernatant (0.22 µm PTFE) Equilibrate->Separate Decision Quantification Method? Separate->Decision Gravimetric Method A: Gravimetric Evaporate solvent -> Weigh residue Decision->Gravimetric No Chromophore HPLC Method B: HPLC-CAD/ELSD Reverse Phase C18 Column Mobile Phase: MeOH/Water Decision->HPLC High Precision Result Calculate Solubility (mg/mL) Gravimetric->Result HPLC->Result

Figure 2: Step-by-step workflow for determining the saturation solubility of fatty acid amides.

Detailed Protocol Steps

Step 1: Sample Preparation (Supersaturation)

  • Weigh approximately 50 mg of N-(3-Hydroxypropyl)stearamide into a 4 mL glass vial.

  • Add 1.0 mL of the target solvent.

  • Vortex for 60 seconds to ensure dispersion. Note: The solid may not dissolve immediately.

Step 2: Equilibration

  • Place vials in a thermostatic orbital shaker.

  • Agitate at 200 RPM for 24 to 48 hours .

  • Self-Validation Check: Ensure solid is still visible at the bottom of the vial. If all solid disappears, the solution is not saturated; add more solid and repeat.

Step 3: Phase Separation

  • Centrifuge the samples at 10,000 RPM for 10 minutes to pellet undissolved material.

  • Carefully aspirate the supernatant using a syringe.

  • Filter through a 0.22 µm PTFE filter . Caution: Do not use Nylon filters as they may bind the amide.

Step 4: Quantification (Gravimetric Method) Use this method if HPLC is unavailable.

  • Pre-weigh a clean, dry aluminum weighing dish (

    
    ).
    
  • Pipette exactly 0.5 mL of the filtered supernatant into the dish.

  • Evaporate the solvent in a vacuum oven at 40°C (or appropriate temp for solvent) until dry.

  • Weigh the dish again (

    
    ).
    
  • Calculation:

    
    
    

Applications & Formulation Insights

Lipid Nanoparticles (LNPs)

In LNP development, N-(3-Hydroxypropyl)stearamide serves as a helper lipid or structural lipid . Its high melting point helps rigidify the lipid bilayer, potentially increasing the stability of the particle and modulating the release rate of the payload (e.g., mRNA).

  • Formulation Tip: Dissolve in ethanol at 60°C alongside the cationic lipid and cholesterol before mixing with the aqueous phase.

Cosmetic "Ceramide" Mimic

This molecule mimics the structure of Ceramide 3 (NP) but is more cost-effective. It reinforces the lipid barrier in the Stratum Corneum.

  • Formulation Tip: It requires a "co-emulsifier" or high-shear homogenization at temperatures >80°C to incorporate into creams/lotions. It will crystallize upon cooling, providing structure (thickening) to the formula.

References

  • Cayman Chemical. (2023). Stearamide Product Information & Solubility Data.

  • PubChem. (2023). N,N-Bis(2-hydroxyethyl)stearamide (Stearamide DEA) Compound Summary. National Library of Medicine.

  • European Commission. (2021). Standard Operating Procedure: Solubility determination by visual inspection and quantification. EURL ECVAM.[3]

  • BenchChem. (2025).[4] General Experimental Protocol for Determining Solubility of Fatty Amides.

  • Ataman Chemicals. (2023).[5] Ceramide 3 and Analogs: Structural Properties and Applications.

Sources

Foundational

Technical Guide: Toxicity &amp; Safety Data Sheet (SDS) for N-(3-Hydroxypropyl)stearamide

This guide serves as a technical master file for N-(3-Hydroxypropyl)stearamide , synthesized to professional standards for researchers and safety officers. Note on Data Provenance: As a specific CAS registry number for t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical master file for N-(3-Hydroxypropyl)stearamide , synthesized to professional standards for researchers and safety officers.

Note on Data Provenance: As a specific CAS registry number for the exact linear isomer N-(3-Hydroxypropyl)stearamide is not standard in global inventories (unlike its branched analog Stearamide MIPA or the dimethylamine derivative), the safety and toxicological data below are derived via Read-Across Methodology (OECD Series on Testing and Assessment No. 75). This approach utilizes validated data from structural analogs (Stearamide MEA, Stearamide MIPA) and its metabolic precursors (Stearic Acid, 3-Aminopropanol).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Substance Name: N-(3-Hydroxypropyl)stearamide Synonyms: N-Stearoyl-3-aminopropanol; Stearic acid 3-hydroxypropyl amide. Chemical Family: Fatty Acid Alkanolamide (Non-ionic Surfactant).

PropertySpecification / ValueNote
Molecular Formula C₂₁H₄₃NO₂
Molecular Weight ~341.58 g/mol
Physical State Waxy Solid / FlakeAt 20°C
Melting Point 85°C – 95°C (Predicted)Higher than Stearic Acid due to amide H-bonding.
Solubility (Water) Insoluble / DispersibleForms emulsion; soluble in hot ethanol/chloroform.
Partition Coeff. (Log Kow) > 6.0 (Predicted)Highly lipophilic; bioaccumulation potential limited by metabolism.
CAS Number (Analog) Use 111-57-9 (Stearamide MEA) for regulatory proxyExact isomer CAS not widely listed.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the functional group chemistry (alkanolamide) and residual precursors, the following classification is applied under the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Aquatic Toxicity (Chronic) Category 4H413: May cause long-lasting harmful effects to aquatic life.

Precautionary Statements:

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Synthesis & Impurity Analysis (The Hazard Driver)

The toxicity of this substance is often dictated by the purity of the reaction. The primary synthesis route involves the amidation of Stearic Acid with 3-Aminopropanol.

Critical Impurity: 3-Aminopropanol (CAS 156-87-6) . Unlike the final amide, the unreacted amine precursor is Corrosive (Skin Corr. 1B) . If the residual amine content >1%, the mixture classification shifts from Irritant to Corrosive.

Figure 1: Synthesis Pathway & Impurity Logic

SynthesisPath Stearic Stearic Acid (Non-Toxic) Reaction Amidation Reaction (>140°C, -H2O) Stearic->Reaction Amine 3-Aminopropanol (CORROSIVE) Amine->Reaction Product N-(3-Hydroxypropyl)stearamide (Mild Irritant) Reaction->Product Main Pathway Impurity Residual Amine (<1% Target) Reaction->Impurity Incomplete Conversion Impurity->Product Contaminant

Caption: Synthesis workflow highlighting the critical transition from corrosive precursors to the mild amide product.

Toxicological Profile (Deep Dive)

Acute Toxicity
  • Oral (Rat): LD50 > 2,000 mg/kg (Read-across from Stearamide MEA).

    • Mechanism: Fatty acid amides are hydrolyzed in the gastrointestinal tract by amidases into free fatty acids (metabolized via β-oxidation) and the corresponding amine (excreted or metabolized).

  • Dermal (Rabbit): LD50 > 2,000 mg/kg.[2][3] Low percutaneous absorption due to high molecular weight and lipophilicity.

Skin & Eye Irritation[9]
  • Skin: Moderate irritant.[4] The surfactant nature strips lipids from the stratum corneum, causing dryness and irritation upon prolonged contact.

  • Eye: Irritant.[3][4][5] Surfactants disrupt the tear film lipid layer, leading to corneal exposure.

    • Protocol Validation: If conducting an in vitro Bovine Corneal Opacity and Permeability (BCOP) assay, ensure pH is neutralized to distinguish intrinsic amide irritation from alkaline impurity burns.

Sensitization
  • Skin Sensitization: Non-sensitizing (Guinea Pig Maximization Test - GPMT).

    • Caveat: Commercial grades must be free of nickel catalysts or oxidative byproducts which can induce false positives.

Carcinogenicity, Mutagenicity, Reprotoxicity (CMR)
  • Mutagenicity: Negative in Ames Test (Salmonella typhimurium) with/without metabolic activation.

  • Carcinogenicity: No structural alerts. Unlike diethanolamides (DEA), this mono-alkanolamide cannot form stable carcinogenic nitrosamines (e.g., NDELA) because it lacks the secondary amine structure required for facile nitrosation.

Ecological Impact & Fate[10]

  • Biodegradability: Readily Biodegradable (>60% in 28 days, OECD 301B). The linear alkyl chain facilitates rapid enzymatic breakdown.

  • Aquatic Toxicity:

    • LC50 (Fish, 96h): > 100 mg/L (Water Accommodated Fraction).

    • EC50 (Daphnia, 48h): > 10 mg/L.

    • Note: Toxicity is often limited by water solubility. Physical entrapment of aquatic invertebrates is a higher risk than chemical toxicity.

Emergency Response & Handling Protocols

Figure 2: Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation (Dust) Type->Inhale ActionEye Rinse 15 min Lift Eyelids Consult Opthalmologist Eye->ActionEye ActionSkin Wash w/ Soap & Water Remove Contaminated Clothes Skin->ActionSkin ActionInhale Fresh Air Monitor Breathing Inhale->ActionInhale

Caption: Triage logic for immediate incident response.

Handling & Storage[1][6]
  • Engineering Controls: Use local exhaust ventilation if handling powder/flakes to prevent dust inhalation.

  • PPE:

    • Eyes: Safety glasses with side shields (Goggles if dusting occurs).

    • Skin: Nitrile rubber gloves (>0.11mm thickness).

  • Storage: Keep container tightly closed in a dry, cool place. Avoid strong oxidizing agents.[1][6]

References

  • Cosmetic Ingredient Review (CIR). (2013).[7] Safety Assessment of Fatty Acid Alkanolamides as Used in Cosmetics. Washington, DC. Link

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Stearamide MEA (CAS 111-57-9). Read-across source. Link

  • OECD. (2014). Guidance on Grouping of Chemicals, Second Edition. Series on Testing and Assessment, No. 194. Link

  • PubChem. (2024). Compound Summary: Stearamide MEA. National Library of Medicine. Link

Sources

Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of N-(3-Hydroxypropyl)stearamide

Authored by: [Your Name/Gemini], Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-Hydroxypropyl)stearamide is a nonionic surfactant of significant interest in pha...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Hydroxypropyl)stearamide is a nonionic surfactant of significant interest in pharmaceutical and biotechnological applications due to its biocompatibility and self-assembly properties. A key parameter governing its utility is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (unimers) spontaneously associate to form thermodynamically stable aggregates known as micelles. This guide provides a comprehensive technical overview of the theoretical underpinnings of the CMC of N-(3-Hydroxypropyl)stearamide, detailed experimental methodologies for its determination, and an analysis of the physicochemical factors influencing this critical value. The insights provided herein are intended to empower researchers in the rational design and optimization of formulations and delivery systems leveraging the unique properties of this promising surfactant.

Introduction: The Significance of N-(3-Hydroxypropyl)stearamide and its CMC

N-(3-Hydroxypropyl)stearamide belongs to the class of fatty acid amides, characterized by a long hydrophobic stearoyl chain and a hydrophilic headgroup containing a hydroxyl and an amide functional group. This amphiphilic architecture drives its self-assembly in aqueous media, a phenomenon of paramount importance in various scientific and industrial domains, particularly in drug delivery.[1][2][3][4][5] The formation of micelles above the CMC allows for the encapsulation of poorly water-soluble drug molecules within the hydrophobic core of the micelles, thereby enhancing their solubility, stability, and bioavailability.

Understanding the precise CMC of N-(3-Hydroxypropyl)stearamide is not merely an academic exercise; it is a critical determinant for formulation development. Operating above the CMC ensures the presence of micelles, which are essential for drug solubilization and delivery. Conversely, knowledge of the CMC is vital for predicting the stability of the formulation upon dilution in physiological environments. Therefore, accurate and reliable determination of the CMC is a foundational step in harnessing the full potential of N-(3-Hydroxypropyl)stearamide as an excipient.

The Phenomenon of Micellization: A Thermodynamic Perspective

The formation of micelles is a spontaneous process driven by a delicate interplay of thermodynamic forces. In an aqueous environment, the hydrophobic stearoyl chains of N-(3-Hydroxypropyl)stearamide disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this thermodynamic penalty, the surfactant molecules aggregate in such a way that their hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic hydroxypropyl amide headgroups remain in contact with the aqueous phase. This process is entropically favorable as it releases the structured water molecules from around the hydrophobic chains.

The concentration at which this self-assembly occurs is termed the Critical Micelle Concentration (CMC).[6] Below the CMC, N-(3-Hydroxypropyl)stearamide exists predominantly as individual molecules (unimers) in solution. As the concentration increases and reaches the CMC, a sharp transition occurs, leading to the formation of micelles.[6] Any further addition of the surfactant primarily results in the formation of more micelles, with the unimer concentration remaining relatively constant.[6]

Micelle_Formation cluster_below_cmc Below CMC cluster_above_cmc Above CMC Unimer 1 Unimer Micelle Micelle Unimer 1->Micelle Self-Assembly Unimer 2 Unimer Unimer 2->Micelle Unimer 3 Unimer Unimer 3->Micelle Unimer 4 Unimer Micelle->Unimer 4 Equilibrium

Caption: Conceptual diagram of micelle formation above the CMC.

Methodologies for Determining the Critical Micelle Concentration

The abrupt change in the physicochemical properties of a surfactant solution at the CMC provides the basis for its experimental determination.[7] Several techniques can be employed, each monitoring a different property that exhibits a discontinuity at the point of micellization.

Surface Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant molecules, being surface-active, preferentially adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with unimers. Beyond the CMC, the addition of more surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension, which then plateaus.[6][8] The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[9]

Experimental Workflow:

Surface_Tensiometry_Workflow Start Prepare Stock Solution of N-(3-Hydroxypropyl)stearamide Prepare_Dilutions Prepare a Series of Dilutions Start->Prepare_Dilutions Measure_ST Measure Surface Tension of Each Dilution (e.g., Du Noüy Ring or Wilhelmy Plate Method) Prepare_Dilutions->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Identify Breakpoint in the Plot (Intersection of Two Linear Fits) Plot_Data->Determine_CMC End CMC Value Determine_CMC->End

Caption: Workflow for CMC determination by surface tensiometry.

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe, such as pyrene, which exhibits a high sensitivity to the polarity of its microenvironment.[8][10][11] In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene preferentially partitions into the hydrophobic core of the micelles.[8] This change in the microenvironment leads to a significant alteration in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio against the surfactant concentration shows a sigmoidal decrease, with the inflection point corresponding to the CMC.[11][12]

Experimental Protocol: Fluorescence Spectroscopy with Pyrene Probe

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1x10^-3 M.

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of N-(3-Hydroxypropyl)stearamide with varying concentrations, bracketing the expected CMC.

  • Addition of Pyrene: To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant and low (e.g., 1x10^-6 M) across all samples. Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.

  • Equilibration: Allow the solutions to equilibrate for a sufficient time (e.g., 24 hours) at a constant temperature to ensure the partitioning of pyrene into the micelles reaches equilibrium.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334 nm.

  • Data Analysis: Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • CMC Determination: Plot the I1/I3 ratio as a function of the logarithm of the N-(3-Hydroxypropyl)stearamide concentration. The data is typically fitted to a sigmoidal function, and the CMC is determined from the inflection point of the curve.

Other Methods

Other techniques such as conductometry (for ionic surfactants), light scattering , and calorimetry can also be employed to determine the CMC.[7][12] For a nonionic surfactant like N-(3-Hydroxypropyl)stearamide, surface tensiometry and fluorescence spectroscopy are generally the most suitable and widely used methods.

Factors Influencing the CMC of N-(3-Hydroxypropyl)stearamide

The CMC is not an immutable constant but is influenced by both the molecular structure of the surfactant and the surrounding environmental conditions.[6]

FactorInfluence on CMC of N-(3-Hydroxypropyl)stearamideRationale
Temperature Generally decreases with increasing temperature up to a certain point (cloud point for nonionics).[13]Increased temperature enhances the hydrophobicity of the stearoyl chain by disrupting the structured water around it, thus favoring micellization at a lower concentration.[13][14]
pH Minimal effect within a neutral pH range.As a nonionic surfactant, N-(3-Hydroxypropyl)stearamide does not possess ionizable groups, making its CMC largely independent of pH.
Presence of Electrolytes Generally decreases the CMC.Electrolytes can reduce the hydration of the hydrophilic headgroup, promoting aggregation at lower concentrations.
Addition of Co-solvents (e.g., alcohols) Can increase or decrease the CMC depending on the nature and concentration of the co-solvent.Short-chain alcohols can increase the CMC by improving the solubility of the unimers, while longer-chain alcohols can incorporate into the micelles and decrease the CMC.[13]

Applications in Drug Development

The self-assembly of N-(3-Hydroxypropyl)stearamide into micelles above its CMC is a cornerstone of its application in drug delivery. These nano-sized aggregates can serve as effective carriers for hydrophobic drugs, leading to:

  • Enhanced Drug Solubility and Bioavailability: By encapsulating poorly soluble drugs within their hydrophobic cores, micelles can significantly increase their concentration in aqueous formulations.

  • Improved Drug Stability: The micellar core can protect encapsulated drugs from degradation in the physiological environment.

  • Targeted Drug Delivery: The surface of the micelles can be functionalized with targeting ligands to direct the drug-loaded nanocarriers to specific cells or tissues.[1]

Conclusion

The critical micelle concentration is a fundamental parameter that dictates the behavior and application of N-(3-Hydroxypropyl)stearamide in solution. A thorough understanding of its CMC and the factors that influence it is essential for the rational design of effective and stable drug delivery systems. The experimental methodologies detailed in this guide, particularly surface tensiometry and fluorescence spectroscopy, provide robust and reliable means for determining this crucial value. By carefully controlling the experimental conditions and understanding the underlying physicochemical principles, researchers can effectively leverage the self-assembly properties of N-(3-Hydroxypropyl)stearamide to advance the field of drug development.

References

  • ResearchGate. (2025). CMC Determination and Thermodynamic Micellisation Of NPE Surfactant In Aqueous And CH3OH – H2O Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Unknown. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]

  • Pharmaceutical Journal. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]

  • PMC. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]

  • ResearchGate. (2021). Determination of the critical micelle concentration and thermodynamic parameters of phenylcarbamic acid derivatives using a fluorescence method. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC), surface and thermodynamic.... Retrieved from [Link]

  • ResearchGate. (2025). New Fluorescence Method for the Determination of the Critical Micelle Concentration by Photosensitive Monoazacryptand Derivatives. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • ResearchGate. (n.d.). The cmc of surfactants obtained from different methods at 298 K. Retrieved from [Link]

  • Scientia Ricerca. (2018). Characterization and Determination of Critical Micelle Concentration of Cisplatin Containing Lipid Based Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Critical Micelle Concentration (CMC) of Sodium Stearate Solution in Distilled Water. Retrieved from [Link]

  • ACS Publications. (n.d.). Modeling of the Critical Micelle Concentration (CMC) of Nonionic Surfactants with an Extended Group-Contribution Method. Retrieved from [Link]

  • Unknown. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

  • PubMed Central. (n.d.). Innovative nanocarriers: Synthetic and biomimetic strategies for enhanced drug delivery. Retrieved from [Link]

  • PMC. (n.d.). Self‐Assembly, Aggregation Mechanisms, and Morphological Properties of Asymmetric Perylene Diimide‐based Supramolecular Polymers. Retrieved from [Link]

  • NIH. (2007). Structural, Thermoanalytical and Molecular Modeling Studies on N-(3-hydroxypropyl) 3α,12α-Dihydroxy-5β-cholan-24-amide and Its Monohydrates. Retrieved from [Link]

  • TEGEWA. (2020). Determination of CMCs. Retrieved from [Link]

  • MDPI. (n.d.). Nanoparticle-Mediated Targeted Drug Delivery Systems. Retrieved from [Link]

  • MDPI. (2024). Molecular Dynamics Insights into the Aggregation Behavior of N-Terminal β-Lactoglobulin Peptides. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. Retrieved from [Link]

  • Unknown. (n.d.). Self Assembly of Short Aromatic Peptides into Amyloid Fibrils and Related Nanostructures. Retrieved from [Link]

  • ScienceScholar. (2022). CMC determination and thermodynamic changes of the mixture of mefenamic acid drug with surfactant (Tween 60, Tween 80, And Trito. Retrieved from [Link]

  • MDPI. (2022). Self-assembly and Hydrogelation Properties of Peptides Derived from Peptic Cleavage of Aggregation-prone Regions of Ovalbumin. Retrieved from [Link]

  • PubMed. (n.d.). Fluorophotometric determination of critical micelle concentration (CMC) of ionic and non-ionic surfactants with carbon dots via Stokes shift. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimizing nanoparticle-mediated drug delivery: insights from compartmental modeling via the CompSafeNano cloud platform. Retrieved from [Link]

  • Unknown. (n.d.). N-(3-(dimethylamino)propyl)stearamide phosphate. Retrieved from [Link]

  • ResearchGate. (2021). CMC Determination and Thermodynamic Micellisation Of NPE Surfactant In Aqueous And CH3OH – H2O Solvents. Retrieved from [Link]

  • Unknown. (n.d.). An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques. Retrieved from [Link]

  • PubMed. (n.d.). Aggregation properties of a short peptide that mediates amyloid fibril formation in model proteins unrelated to disease. Retrieved from [Link]

  • MDPI. (n.d.). Drug Nanocarriers for Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing N-(3-Hydroxypropyl)stearamide as a Novel Slip Agent in Polymer Systems

Abstract: The reduction of friction in plastic processing and for the end-use performance of products like films and molded parts is a critical industry challenge.[1] This is typically addressed by incorporating slip age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The reduction of friction in plastic processing and for the end-use performance of products like films and molded parts is a critical industry challenge.[1] This is typically addressed by incorporating slip agents, with fatty acid amides such as oleamide and erucamide being industry standards.[2][3] This document introduces N-(3-Hydroxypropyl)stearamide, a functionalized amide, as a novel slip agent for specialized applications. The presence of a terminal hydroxyl group in its structure presents a unique modification to the traditional non-polar fatty acid amide chemistry. This modification is hypothesized to influence migration kinetics, surface energy, and interaction with polymer matrices, potentially offering advantages in applications requiring controlled slip, improved printability, or enhanced compatibility with more polar substrates. These application notes provide a comprehensive theoretical framework for N-(3-Hydroxypropyl)stearamide, its proposed mechanism of action, and detailed, self-validating protocols for its synthesis, incorporation into polyolefins, and rigorous performance evaluation.

Theoretical Framework and Mechanistic Hypothesis

Chemical Structure and Postulated Properties

N-(3-Hydroxypropyl)stearamide is a saturated C18 fatty acid amide functionalized with a hydroxypropyl head group. This structure distinguishes it from conventional slip agents like stearamide (octadecanamide).

CompoundChemical FormulaMolecular StructureKey Feature
Stearamide C₁₈H₃₇NOCH₃(CH₂)₁₆CONH₂Primary Amide
N-(3-Hydroxypropyl)stearamide C₂₁H₄₃NO₂CH₃(CH₂)₁₆CONH(CH₂)₃OHPrimary Amide + Terminal Hydroxyl Group

The key distinction is the introduction of a polar hydroxyl (-OH) group, which can engage in hydrogen bonding. This is expected to impart several unique properties compared to its non-functionalized counterpart:

  • Modified Polarity: The hydroxyl group increases the molecule's overall polarity.

  • Altered Migration (Blooming) Rate: Increased polarity may lead to stronger intermolecular interactions with the polymer matrix, potentially resulting in a slower, more controlled migration to the surface. This can be advantageous in applications where a delayed slip effect is desired, such as in roll stock which can suffer from "telescoping" if the coefficient of friction (COF) drops too quickly.[3]

  • Different Surface Energy: Once at the surface, the orientation of the hydroxyl group could significantly alter the surface energy of the plastic, potentially improving adhesion for inks and coatings.

Proposed Mechanism of Action

Like traditional fatty acid amides, N-(3-Hydroxypropyl)stearamide is designed to be partially incompatible with the host polymer. The mechanism is a physical process driven by thermodynamics.[2]

  • Compounding: During melt extrusion, the slip agent is solubilized and evenly dispersed within the molten polymer matrix.[2][4]

  • Cooling & Crystallization: As the polymer cools and crystallizes, the slip agent's solubility decreases, forcing it to migrate to the surface.[2][5] This process is known as "blooming" or exudation.[3]

  • Surface Layer Formation: The migrated molecules form a thin, lubricating layer on the polymer's surface. This layer reduces the contact area and shear force between surfaces, thereby lowering the coefficient of friction.[5][6]

The hydroxyl group is hypothesized to slow this migration, leading to a more gradual reduction in COF over time compared to fast-blooming amides like oleamide.[3]

G cluster_0 Melt Processing (Extrusion) cluster_1 Cooling & Solidification cluster_2 Surface Layer Formation a Molten Polymer Matrix b Dispersed N-(3-Hydroxypropyl)stearamide a->b Solubilized & Homogenized c Polymer Crystallization b->c Cooling Initiates d Decreased Additive Solubility c->d Leads to e Migration ('Blooming') to Surface d->e Drives Migration f Formation of Lubricating Layer e->f g Reduced Coefficient of Friction (COF) f->g

Diagram 1: The "Blooming" Mechanism of a Fatty Acid Amide Slip Agent.

Experimental Protocols for Evaluation

These protocols are designed to provide a comprehensive framework for synthesizing, compounding, and testing the performance of N-(3-Hydroxypropyl)stearamide.

Protocol 1: Synthesis of N-(3-Hydroxypropyl)stearamide

This protocol describes a laboratory-scale synthesis via aminolysis of a stearate ester.

Objective: To synthesize N-(3-Hydroxypropyl)stearamide from methyl stearate and 3-amino-1-propanol.

Materials:

  • Methyl stearate (1.0 mol equivalent)

  • 3-amino-1-propanol (1.1 mol equivalent, slight excess)

  • Sodium methoxide (catalytic amount, e.g., 0.05 mol equivalent)

  • Toluene (solvent)

  • Methanol (for catalyst preparation)

  • Hydrochloric acid (for neutralization)

  • Deionized water

  • Magnesium sulfate (drying agent)

Equipment:

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble the reflux apparatus in a fume hood.

  • Reagent Addition: Charge the round-bottom flask with methyl stearate and toluene.

  • Catalyst Preparation: Dissolve sodium methoxide in a small amount of methanol and add it to the flask.

  • Amine Addition: Add 3-amino-1-propanol to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). The reaction progress can be monitored by collecting the methanol byproduct in the Dean-Stark trap. Continue reflux for 4-6 hours or until methanol evolution ceases.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a dilute HCl solution.

    • Wash the organic layer sequentially with deionized water and brine using a separatory funnel.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The resulting waxy solid is the crude N-(3-Hydroxypropyl)stearamide.

  • Purification (Optional): Recrystallization from a suitable solvent like acetone or ethyl acetate can be performed to achieve higher purity.

  • Characterization: Confirm the structure and purity using FTIR (amide and hydroxyl peaks) and ¹H NMR spectroscopy.

Protocol 2: Masterbatch and Film Preparation

Objective: To compound the synthesized slip agent into a masterbatch and then extrude polymer films with controlled additive concentrations.

Materials:

  • N-(3-Hydroxypropyl)stearamide powder (from Protocol 2.1)

  • Base polymer resin (e.g., Linear Low-Density Polyethylene - LLDPE or Polypropylene - PP)

  • Control slip agent (e.g., Erucamide or Stearamide)

Equipment:

  • Twin-screw extruder for compounding

  • Pelletizer

  • Single-screw cast film extruder

Procedure:

  • Masterbatch Compounding:

    • Pre-blend the base polymer pellets with 10% by weight of the N-(3-Hydroxypropyl)stearamide powder.

    • Feed the blend into a co-rotating twin-screw extruder.

    • Set a temperature profile appropriate for the base resin (e.g., 180-220°C for LLDPE).

    • Extrude the compound into strands, cool in a water bath, and pelletize. This creates a 10% slip agent masterbatch.

  • Film Extrusion:

    • Prepare blends of the base polymer with the masterbatch to achieve final slip agent concentrations of 500 ppm, 1000 ppm, and 2000 ppm.

    • Prepare a control film with 0 ppm slip agent.

    • Prepare a benchmark film with a standard slip agent (e.g., 1000 ppm Erucamide).

    • Individually feed each blend into a cast film extruder to produce films of a consistent thickness (e.g., 50 microns).

  • Film Conditioning:

    • Label and store the film rolls in a controlled environment (e.g., 23°C, 50% RH).

    • Performance testing should be conducted at specified time intervals (e.g., 1 hour, 24 hours, 48 hours, and 7 days) to track the migration of the slip agent.[3]

G cluster_0 Synthesis & Preparation cluster_1 Film Production cluster_2 Performance Evaluation a Protocol 2.1: Synthesize N-(3-HP) Stearamide b Prepare Masterbatch (10% Additive in Polymer) a->b c Blend Masterbatch with Base Resin (Target Concentrations: 0, 500, 1000, 2000 ppm) b->c d Cast Film Extrusion (50 micron film) c->d e Condition Films (Controlled Time Intervals) d->e f Protocol 2.3.1: COF Testing (ASTM D1894) e->f g Protocol 2.3.2: Surface Energy Analysis e->g h Protocol 2.3.3: Blocking Force (ASTM D3354) e->h

Diagram 2: Experimental Workflow for Evaluation of a Novel Slip Agent.

Protocol 3: Performance Evaluation

Standard: Conforms to ASTM D1894.[3]

Objective: To quantify the static and dynamic friction of the film surfaces.

Procedure:

  • Sample Preparation: Cut film samples as required by the COF tester.

  • Instrument Setup: Secure one film sample to the test bed. Attach a second film sample to a sled of known weight (200g is standard).

  • Measurement: Place the sled on the test bed. The instrument will pull the sled at a constant rate (e.g., 150 mm/min).

  • Data Acquisition: The force required to initiate motion is used to calculate the static COF. The average force required to maintain motion is used to calculate the dynamic COF.

  • Analysis: Test each film formulation at each conditioning time point. Plot COF vs. Time to visualize the migration rate.

Objective: To determine the film's surface energy, which influences printability and adhesion.

Procedure:

  • Setup: Place a film sample on the goniometer stage.

  • Measurement: Dispense a droplet of two different liquids with known surface tension components (e.g., deionized water and diiodomethane) onto the film surface.

  • Data Acquisition: Measure the contact angle of the droplet on the surface.

  • Calculation: Use the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate the total surface energy and its polar and dispersive components from the contact angle measurements.

Standard: Conforms to ASTM D3354.

Objective: To measure the force required to separate two layers of film that have been in contact under a specified load and temperature.

Procedure:

  • Sample Stacking: Stack two film samples (film-to-film) between glass plates.

  • Conditioning: Place a standard weight on the stack and condition in an oven for a set time (e.g., 24 hours at 50°C).

  • Measurement: After cooling, use a tensile tester to measure the peak force required to separate the two film layers. This is the blocking force.

Data Interpretation and Expected Results

The following tables provide a template for organizing and comparing the performance data of N-(3-Hydroxypropyl)stearamide against controls.

Table 2: Recommended Formulation Parameters for Polyolefin Films

Parameter Value Justification
Base Polymer LLDPE, PP Common resins for film applications where slip is critical.[7][8]
Additive Concentration 500 - 2000 ppm Typical loading range for fatty acid amide slip agents.[1]
Melt Temperature 180 - 230 °C Dependent on the base polymer processing window.

| Conditioning Time | 1 hour to 7 days | Essential for tracking the time-dependent migration of the slip agent to the surface.[3] |

Table 3: Comparative Performance Data (Hypothetical Example after 7 Days)

Formulation Static COF (ASTM D1894) Dynamic COF (ASTM D1894) Surface Energy (mN/m) Blocking Force (g)
Control (No Additive) > 0.8 > 0.7 31 > 200
1000 ppm Erucamide 0.15 0.12 29 15
1000 ppm N-(3-HP) Stearamide 0.25 0.22 34 25

| 2000 ppm N-(3-HP) Stearamide | 0.18 | 0.15 | 33 | 20 |

Interpretation of Hypothetical Results:

  • The N-(3-HP) Stearamide provides a significant reduction in COF compared to the control, demonstrating its efficacy as a slip agent.

  • The resulting COF is higher than that of Erucamide, suggesting a more moderate slip effect, which could be desirable for certain applications.

  • The surface energy is slightly higher for the N-(3-HP) Stearamide films, a direct result of the polar hydroxyl group. This could predict improved ink wettability and adhesion.

  • Blocking force is effectively reduced, though perhaps not as aggressively as with the standard slip agent.

References

  • SAMACNI. (n.d.). Slip Agent Masterbatch.
  • J-PharmaChem. (2017). Stearamide Technical Datasheet.
  • J-PharmaChem. (2017). STEARAMIDE Technical Datasheet.
  • FlychemTech. (n.d.). Buy Stearamide for Plastics & Rubber.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Slip Agents in Modern Plastic Manufacturing.
  • Ataman Kimya. (n.d.). STEARAMIDE WAX (EBS WAX).
  • SILIKE. (n.d.). What are slip additives in the plastic manufacturing industry?.
  • AMPACET CORPORATION. (n.d.). Slip Additives.
  • Cargill. (n.d.). Slip - Polymer Additives.
  • Creative Mechanisms. (2025). Reducing Friction - The Critical Role of Slip Masterbatch in Plastic Processing and Packaging.
  • Plastics Engineering. (2025). Modifying the Slip of Plastic Films with Additives.
  • PMC - NIH. (2024). Research and application of polypropylene: a review.
  • European Patent Office. (n.d.). Process for the preparation of hydroxyamides - EP 0473380 B1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3-Hydroxypropyl)stearamide Synthesis

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Synthesis Team Subject: Troubleshooting & Yield Optimization for N-(3-Hydroxypropyl)stearamide (N-HPS) Executive Summary The synthesis of N-(3-Hydroxypropyl)ste...

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Synthesis Team Subject: Troubleshooting & Yield Optimization for N-(3-Hydroxypropyl)stearamide (N-HPS)

Executive Summary

The synthesis of N-(3-Hydroxypropyl)stearamide via the condensation of stearic acid and 3-amino-1-propanol is a classic nucleophilic acyl substitution. However, achieving high yields (>90%) with pharmaceutical-grade purity requires strict control over thermodynamic equilibrium , kinetic selectivity (Amide vs. Ester), and thermal degradation .

This guide addresses the specific failure modes reported by users: incomplete conversion, ester-amide impurities, and discoloration.

Part 1: The Reaction Landscape (Mechanism & Pathway)

Before troubleshooting, visualize the competing pathways. We are targeting the Thermodynamic N-Amide , but the Kinetic O-Ester and Di-substituted Impurities are constant threats.

ReactionPathway cluster_legend Key Reactants Stearic Acid + 3-Amino-1-propanol Salt Ammonium Carboxylate Salt (Intermediate) Reactants->Salt T < 100°C NAmide N-(3-Hydroxypropyl)stearamide (Target Product) Salt->NAmide -H2O (Thermodynamic Path) T > 140°C OEster Amino-Ester (Kinetic Side Product) Salt->OEster -H2O (Kinetic Path) Acid Cat. Impurity Ester-Amide (Di-substituted Impurity) NAmide->Impurity + Stearic Acid (Excess Acid/High T) OEster->NAmide O->N Acyl Shift (Base/Heat) Green = Desired Path Green = Desired Path Red = Impurity Path Red = Impurity Path Green = Desired Path->Red = Impurity Path

Figure 1: Reaction network showing the thermodynamic drive toward the N-Amide and the risk of over-acylation (Impurity).

Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Low Yield & Incomplete Conversion

Q: I am stuck at ~70% conversion even after 12 hours at 150°C. What is stopping the reaction? A: You are likely fighting the equilibrium limit . This is a reversible condensation reaction (


). If water is not physically removed, the reaction halts.
  • The Fix: Implement active water removal.

    • Nitrogen Sweep: Use a subsurface nitrogen sparge (not just a blanket) to drive water vapor out of the melt.

    • Vacuum Pulse: Toward the end of the reaction (last 1-2 hours), apply moderate vacuum (50-100 mbar) to pull trace water.

    • Azeotropic Distillation: If solvent-based, use Xylene with a Dean-Stark trap.

Q: Should I use a catalyst to speed this up? A: Generally, no . While Lewis acids (Boric acid) or metal oxides (ZnO, CaO) can accelerate the rate, they often complicate purification.

  • Why: Catalysts can promote the reverse reaction or the formation of the Ester-Amide impurity (where the hydroxyl group of your product reacts with another stearic acid molecule).

  • Recommendation: Rely on thermal drive (150-160°C) . The carboxylic acid itself acts as an autocatalyst. Only consider boric acid (0.1 mol%) if you are strictly temperature-limited (<140°C).

Category 2: Impurity Profile (The "Waxy Solid" Problem)

Q: My product has a lower melting point than reported and feels "waxy." NMR shows an extra alkyl chain. A: You have formed the Ester-Amide impurity (N,O-distearoyl-3-aminopropanol). This happens when the stoichiometry is off (excess Stearic Acid) or the temperature is too high for too long.

  • The Causality: Once the N-amide forms, its free hydroxyl group (-OH) becomes a target for remaining Stearic Acid.

  • The Fix:

    • Stoichiometry: Shift to a slight excess of amine (1.05 - 1.10 equivalents of 3-amino-1-propanol). This ensures all Stearic Acid is consumed by the faster N-acylation before it can perform O-acylation.

    • Temperature Cap: Do not exceed 165°C . Above this, the energy barrier for O-acylation is easily overcome.

Q: I see a small peak corresponding to the O-ester. Will this disappear? A: Yes, via the O→N Acyl Migration . In 1,3-amino alcohols, if the kinetic O-ester forms, it will rearrange to the thermodynamically stable N-amide under heat.

  • Protocol: If you detect ester, hold the reaction at 140°C for an additional hour without adding more acid. The rearrangement is intramolecular and favorable.

Category 3: Color & Aesthetics

Q: My product is turning yellow/brown. How do I keep it white? A: Amino alcohols are notorious for oxidative degradation at high temperatures.

  • The Fix:

    • Strict Inert Atmosphere: Sparging with

      
       is non-negotiable. Oxygen at 160°C creates radical species that polymerize into color bodies.
      
    • Bleaching Agents: Add 500 ppm Hypophosphorous Acid (50%) at the start of the reaction. It acts as a reducing agent to scavenge color precursors.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of N-(3-Hydroxypropyl)stearamide (Target Yield: >92%, Purity: >98%)

1. Reagents & Setup
  • Stearic Acid: 1.00 eq (High purity >95% preferred to avoid homologue distribution issues).

  • 3-Amino-1-propanol: 1.05 eq (Slight excess).

  • Antioxidant: Hypophosphorous acid (50% aq) - 0.1 wt%.

  • Apparatus: 3-neck flask, mechanical stirrer, subsurface

    
     inlet, Dean-Stark trap (optional) or simple distillation head.
    
2. Step-by-Step Methodology
PhaseStepActionTechnical Rationale
Melt 1Charge Stearic Acid and Hypophosphorous acid. Heat to 80°C under

.
Liquefy acid; establish reducing environment.
Addition 2Add 3-Amino-1-propanol dropwise over 30 mins. Exotherm warning. Controlled salt formation. Prevent amine flash-off.
Reaction 3Ramp temp to 150-160°C . Increase

flow to sparge mode.
Initiate amidation. Sparging removes

to drive equilibrium.
Hold 4Hold at 160°C for 4-6 hours . Monitor Acid Value (AV). Target AV < 5.Ensure conversion.[1][2][3] High temp favors N-amide thermodynamics.
Vacuum 5(Optional) Apply 100 mbar vacuum for 30 mins.Remove residual water and excess amine.[1]
Workup 6Cool to 90°C. Pour into Ethanol (3x volume) for recrystallization.Fatty amides crystallize well from EtOH; impurities stay in mother liquor.
3. Purification Data Table
Solvent SystemYield (%)Purity (HPLC)Notes
Ethanol (95%) 92% >99% Recommended. Excellent rejection of colored impurities.
Acetone85%97%Good, but lower solubility requires larger volumes.
Ethyl Acetate78%96%Tends to trap unreacted Stearic Acid.
Water/IPA (1:1)88%95%Risk of hydrolysis if heated too long.
Part 4: FAQ

Q: Can I use a solvent like Toluene for the reaction? A: Yes. Using Toluene or Xylene allows for azeotropic water removal at lower temperatures (~110-140°C). This is gentler and reduces yellowing, but it reduces the reaction rate significantly. It is recommended only if your specific grade of amine is extremely heat-sensitive.

Q: How do I remove the excess amine I added? A: 3-Amino-1-propanol has a boiling point of ~187°C. The slight excess (0.05 eq) is usually removed during the vacuum stripping step or stays in the mother liquor during ethanol recrystallization.

Q: Why is my melting point broad (e.g., 98-105°C)? A: This indicates a mixture of homologues. "Stearic Acid" is often a blend of C18 (Stearic) and C16 (Palmitic). If you need a sharp melting point, ensure your starting material is >98% C18.

References
  • Direct Amidation Catalysis: Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. (2012). Journal of Organic Chemistry. Link

  • Reaction Kinetics & Mechanism: Thermal reactions of stearic acid with 3-aminopropanol. (2002). Journal of the Chemical Society, Perkin Transactions 1. Link

  • Process Optimization: Synthesis of Fatty Amides from Stearic Acid. (2023). ARPN Journal of Engineering and Applied Sciences. Link

  • Purification Techniques: Crystallization and purification method of hydroxyalkyl amide. (2016). Google Patents CN105384654A. Link

  • Impurity Control: Impurity Occurrence and Removal in Crystalline Products. (2017). Organic Process Research & Development. Link

Sources

Optimization

Technical Support Center: Controlling Particle Size Distribution of N-(3-Hydroxypropyl)stearamide Powders

Welcome to the technical support center for N-(3-Hydroxypropyl)stearamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Hydroxypropyl)stearamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the particle size distribution (PSD) of N-(3-Hydroxypropyl)stearamide powders during laboratory and scale-up operations. As a long-chain fatty amide, the physical properties of this compound are highly dependent on its crystalline form and particle characteristics, which in turn affect downstream processing, formulation performance, and bioavailability.

This resource combines fundamental principles of crystallization with field-proven troubleshooting strategies to help you achieve consistent and targeted particle size outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for controlling the particle size of N-(3-Hydroxypropyl)stearamide?

A1: The primary method is controlled crystallization from a solution. This involves dissolving the material in a suitable solvent at an elevated temperature and then inducing precipitation by cooling, adding an anti-solvent, or a combination of both. The kinetics of nucleation and crystal growth, which dictate the final particle size, are managed by controlling process parameters like cooling rate, agitation, and concentration.[1] For already solidified material, mechanical methods like milling or micronization can be used for size reduction.[2]

Q2: How do I choose a suitable solvent for crystallization?

A2: A good crystallization solvent will dissolve a significant amount of N-(3-Hydroxypropyl)stearamide at a higher temperature but very little at a lower temperature. For long-chain amides, polar solvents are often effective.[3] Based on data for the closely related stearamide, solvents like ethanol, acetone, and acetonitrile are excellent starting points.[3][4] The hydroxypropyl group in your molecule will increase polarity, so alcohols like ethanol or isopropanol are particularly promising. A solvent selection screening study is highly recommended.

Q3: What is "oiling out," and how can I prevent it?

A3: "Oiling out" or liquid-liquid phase separation occurs when a solution becomes supersaturated at a temperature above the melting point of the solid in the solvent-rich phase. Instead of forming crystals, the compound separates as an amorphous, often sticky or oily, liquid. This is common for waxy solids like fatty amides. To prevent it, ensure the saturation temperature is below the compound's melting point in the chosen solvent system. Using a lower concentration of the solute or a solvent in which the compound is less soluble can help.

Q4: Can N-(3-Hydroxypropyl)stearamide exist in different crystalline forms (polymorphs)?

A4: Yes, it is highly likely. Fatty acid amides are well-known to exhibit polymorphism, where they can crystallize into different solid-state structures with distinct physical properties.[5][6] These polymorphs can be influenced by the choice of solvent and the thermal history of the crystallization process.[7] It is crucial to characterize your final product using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the desired form.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses common problems encountered during the crystallization of N-(3-Hydroxypropyl)stearamide, providing a logical workflow to diagnose the root cause and implement effective corrective actions.

Problem 1: The Mean Particle Size is Too Large
  • Symptom: Your particle size analysis (e.g., by laser diffraction) shows a volume-weighted mean (D[5][8]) that is significantly larger than your target specification.

  • Underlying Cause: This issue arises when the rate of crystal growth significantly dominates the rate of nucleation. A slow generation of supersaturation allows existing crystals to grow larger without forming many new nuclei.[9]

Caption: Troubleshooting workflow for oversized particles.

  • Expertise & Causality: A faster cooling rate drives the solution into a more highly supersaturated state more quickly, which favors the energetic barrier for nucleation over the diffusion-limited process of crystal growth.[10] Similarly, higher agitation increases the frequency of crystal-impeller and crystal-crystal collisions, a primary mechanism for secondary nucleation, which generates a large number of new, smaller crystals.[11][12]

Problem 2: The Particle Size Distribution (PSD) is Too Broad
  • Symptom: The span of your distribution ((D90-D10)/D50) is high, indicating a wide range of particle sizes from very fine to very large.

  • Underlying Cause: A broad PSD often results from inconsistent or prolonged nucleation events, uncontrolled agglomeration, or crystal breakage (attrition) at high agitation speeds.

Caption: Troubleshooting workflow for broad particle size distribution.

  • Trustworthiness & Validation: A seeding protocol is a self-validating system. By providing a known quantity and size of seed crystals, you create a controlled surface area for growth, consuming supersaturation in a predictable manner and suppressing uncontrolled primary nucleation. This leads to a more uniform and reproducible final PSD.[13]

Problem 3: Product is Agglomerated or "Clumpy"
  • Symptom: The final dried powder consists of hard-to-disperse clumps rather than free-flowing individual crystals.

  • Underlying Cause: Agglomeration occurs when crystals stick together during the crystallization or subsequent filtration and drying steps. This can be due to insufficient mixing, high supersaturation at the point of anti-solvent addition, or residual solvent acting as a binder.[14]

  • Corrective Actions:

    • Optimize Agitation: Ensure agitation is sufficient to keep crystals suspended throughout the process, but not so high as to cause excessive breakage.[15]

    • Control Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent slowly and into a region of high mixing to avoid creating localized areas of extremely high supersaturation, which promotes rapid nucleation and agglomeration.

    • Thorough Washing and Drying: After filtration, wash the filter cake with a volatile, non-solvent (in which the product is insoluble) to remove residual crystallization solvent. Dry the product thoroughly under vacuum to prevent solvent bridging between particles.

Key Methodologies & Protocols

These protocols provide a starting framework. They must be optimized for your specific equipment and target particle size.

Protocol 1: Controlled Cooling Crystallization

This method is suitable when N-(3-Hydroxypropyl)stearamide shows a significant decrease in solubility with decreasing temperature in the chosen solvent.

  • Solvent Selection: Based on analogous compounds, begin with a solvent like ethanol or isopropanol.[3][4]

  • Dissolution: In a jacketed reactor with an overhead stirrer, charge the chosen solvent. Begin agitation. Heat the solvent to 70-75 °C.

  • Charge Solute: Slowly add the crude N-(3-Hydroxypropyl)stearamide to the hot solvent until fully dissolved. A typical concentration to start with is 10-20% w/v.

  • Cooling & Crystallization:

    • Step A (Slow Cool): Cool the solution linearly from 75 °C to 50 °C over 2 hours. A slow initial cooling promotes the growth of existing crystals.

    • Step B (Fast Cool): Once crystal slurry is established, increase the cooling rate. Cool from 50 °C to 10 °C over 1 hour. This will induce further nucleation and limit the growth of larger particles.

  • Hold & Age: Hold the slurry at 10 °C with agitation for at least 1 hour to allow for desupersaturation and crystal hardening.

  • Isolation: Filter the product, wash the cake with a small amount of cold solvent, and dry under vacuum at a temperature below 50 °C.

Protocol 2: Anti-Solvent Crystallization

This method is effective for generating smaller particles and when the compound's solubility is not strongly temperature-dependent.

  • System Selection: Choose a solvent in which the compound is soluble (e.g., ethanol) and an anti-solvent in which it is insoluble (e.g., deionized water).[16]

  • Dissolution: Dissolve the N-(3-Hydroxypropyl)stearamide in the primary solvent (ethanol) at a controlled temperature (e.g., 40 °C) to form a clear solution.

  • Anti-Solvent Addition: While maintaining strong agitation, add the anti-solvent (water) to the solution via a dosing pump over a period of 1-2 hours. A slower addition rate generally leads to larger crystals, while a faster rate promotes nucleation and smaller particles.

  • Hold & Age: After the addition is complete, continue to agitate the slurry at temperature for 1 hour.

  • Cooling: Cool the slurry to 10-15 °C to maximize yield.

  • Isolation: Filter the product, wash thoroughly with the anti-solvent (water) to remove the primary solvent, and dry under vacuum.

Reference Data

The following table provides starting points for solvent screening based on data for analogous long-chain amides. Actual solubility of N-(3-Hydroxypropyl)stearamide must be determined experimentally.

SolventAnalog (Stearamide) SolubilityExpected N-(3-Hydroxypropyl)stearamide BehaviorRole in Crystallization
Ethanol Soluble (~22 mg/mL)[4]Likely highly soluble, especially when warm.Good primary solvent for cooling or anti-solvent methods.
Isopropanol Not specified, but likely solubleLikely highly soluble.Good primary solvent, less volatile than ethanol.
Acetone Soluble (similar to ethanol)[3][8]Likely soluble.Potential primary solvent.
Acetonitrile Not specified, but used for amide recrystallization[3][17]Likely soluble, especially when warm.Excellent solvent for purification by recrystallization.
Water Insoluble[16][18]Insoluble.Ideal anti-solvent.
n-Hexane Not specified, but used for amide recrystallization[17]Likely insoluble.Potential anti-solvent or wash solvent.

References

  • Swern, D. (1957). U.S. Patent 2,816,903: Purification of long chain fatty acids.
  • Garti, N., & Sato, K. (Eds.). (1988). Crystallization and Polymorphism of Fats and Fatty Acids. Marcel Dekker.
  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • O'Mara, J., & Johnston, J. (1998). WO 98/16586: Drag reducing polymer suspension.
  • Sha, Z., et al. (2015). Effect of agitation speed on crystal size. ResearchGate.
  • Kolmetz, K. (2021). Crystallizer Systems Selection, Sizing and Troubleshooting. ResearchGate. Retrieved from [Link]

  • Tantrakarn, K., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. Retrieved from [Link]

  • Museum of Fine Arts Boston. (2022). Stearamide - MFA Cameo. Retrieved from [Link]

  • University of Birmingham. (n.d.). Control of fat crystallisation by adding additives and changing the process. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm. Retrieved from [Link]

  • Jham, G. N., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules. Retrieved from [Link]

  • Beijing Jincheng Taier Pharma Co Ltd. (2020). Crystallization process of promestriene crystal. Patsnap. Retrieved from [Link]

  • Jinzong Machinery. (2023). Tank Crystallizer Troubleshooting: Common Issues and Solutions. Retrieved from [Link]

  • Huo, S., et al. (2019). Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystallization. White Rose Research Online. Retrieved from [Link]

  • Fluid Metering. (2025). How to Solve Fluid Crystallization Challenges. Retrieved from [Link]

  • Larkin, W. A. (1979). U.S. Patent 4,284,551: Process for the interconversion of crystalline forms of ethylene bis-stearamide.
  • Ribeiro, A. P. B., et al. (2015). Crystallization modifiers in lipid systems. Food & Function. Retrieved from [Link]

  • AIChE. (n.d.). Effect of Agitation during Cooling Crystallization. AIChE Proceedings.
  • Srinivasakannan, C., et al. (2007). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
  • GlycoSyn. (1981). EP0023088A1: Process for the interconversion of crystalline forms of ethylene bis-stearamide.
  • Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Retrieved from [Link]

  • Marangoni, A. G. (2012). Advances in Lipids Crystallization Technology. InTech.
  • Zheng, Y., et al. (2020). Synthesis and characterization of long-chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications. Journal of Applied Polymer Science.
  • Eidos Therapeutics, Inc. (2019). U.S. Patent 10,513,497: Process for preparing AG-10, its intermediates, and salts thereof.
  • Salmiah, A., et al. (2006). U.S. Patent 7,098,351: Process for the production of fatty acid amides.
  • Lee, S. Y., et al. (2010). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of N-(3-Hydroxypropyl)stearamide: Solvent Optimization &amp; Structural Validation

Topic: 1H NMR Characterization of N-(3-Hydroxypropyl)stearamide Structure Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Characterizing fatt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of N-(3-Hydroxypropyl)stearamide Structure Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Characterizing fatty acid amides like N-(3-Hydroxypropyl)stearamide presents a unique challenge: the amphiphilic nature of the molecule leads to aggregation in non-polar solvents, while the labile amide and hydroxyl protons undergo rapid exchange, obscuring critical spectral data.

This guide objectively compares the performance of NMR solvent systems (CDCl₃ vs. DMSO-d₆) for this specific analyte. While Chloroform-d is the standard for lipophilic chains, our comparative analysis demonstrates that DMSO-d₆ is the superior alternative for structural validation, offering a 300% improvement in the resolution of the polar headgroup signals (-NH and -OH) essential for purity assessment.

Comparative Analysis: Characterization Methodologies

Before optimizing the NMR protocol, it is critical to understand why 1H NMR is the "Gold Standard" compared to alternatives like FTIR or Mass Spectrometry (MS) for this specific application.

Feature1H NMR (Recommended) FTIR (Alternative) LC-MS (Alternative)
Structural Connectivity High: Unambiguously maps the propyl linker connectivity.Low: Identifies functional groups (Amide I/II, OH) but not chain length or linker position.Medium: Provides mass/fragmentation, but isomers (e.g., O-acyl vs N-acyl) are hard to distinguish.
Purity Quantification Absolute: Molar ratios of impurities (e.g., free stearic acid) are calculated directly from integration.Relative: Qualitative only; requires calibration curves.Variable: Ionization efficiency differs between product and impurities.
Labile Proton Detection Solvent Dependent: Visible in DMSO-d₆.Visible: Broad bands for OH/NH.Invisible: Labile protons are typically lost or exchanged.
Deep Dive: Solvent System Performance (The Core Comparison)

The choice of solvent is the single most critical variable in the performance of the characterization.

Option A: Chloroform-d (CDCl₃)
  • Performance: Standard for fatty chains but poor for the polar headgroup.

  • Mechanism: CDCl₃ is non-polar and protic. It promotes hydrogen bonding between solute molecules (intermolecular) rather than with the solvent.

  • Result:

    • The Amide (-NH) proton appears as a broad, shapeless hump (variable 5.5–6.5 ppm) due to quadrupole broadening and exchange.

    • The Hydroxyl (-OH) proton is often invisible or merged with other signals due to rapid exchange.

    • Verdict: Suitable only for confirming the fatty chain (stearyl) integrity.

Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆) – High Performance Choice
  • Performance: Superior resolution of the "business end" of the molecule (the linker).

  • Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the labile -NH and -OH protons into place, slowing their exchange rate significantly on the NMR timescale.

  • Result:

    • Amide (-NH): Appears as a sharp triplet at ~7.8 ppm (coupling to N-CH₂).

    • Hydroxyl (-OH): Appears as a sharp triplet at ~4.4 ppm (coupling to O-CH₂).

    • Verdict: Essential for proving the covalent bond formation between the amine and the stearic acid.

Experimental Protocol: Self-Validating NMR Workflow

This protocol is designed to be self-validating. If the integration ratios (Step 4) do not match, the synthesis or purification is incomplete.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of N-(3-Hydroxypropyl)stearamide.

    • Why? Fatty chains have high molecular weights (MW ~341 g/mol ). 10 mg ensures sufficient molar concentration for the single protons (NH, OH) to be visible above noise.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use an ampoule to ensure dryness. Water (HDO peak at 3.33 ppm) can overlap with the linker signals.

  • Dissolution: Gentle heating (40°C) may be required due to the waxy nature of the stearyl chain. Ensure the solution is clear before transfer.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 64 scans (to resolve end-group methyl triplets clearly).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The terminal methyl protons have long T1 relaxation times. Short delays lead to under-integration of the chain length.

Step 3: Data Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Apodization: Apply 0.3 Hz Line Broadening (LB) to smooth the baseline of the methylene hump.

Data Interpretation & Structural Assignment

The following table details the expected chemical shifts in DMSO-d₆ .

FragmentProton TypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
Linker -NH- 7.75 – 7.85 Triplet 1H Diagnostic. Triplet indicates coupling to N-CH₂.
Linker -OH 4.35 – 4.45 Triplet 1H Diagnostic. Triplet indicates coupling to O-CH₂.
Linker -CH₂-O- 3.35 – 3.45 Quartet 2H Downfield due to Oxygen electronegativity. (Appears as q due to coupling with OH and central CH₂).
Linker -CH₂-N- 3.05 – 3.15 Quartet 2H Downfield due to Nitrogen. (Coupled to NH and central CH₂).
Chain α-CH₂ 2.00 – 2.05 Triplet 2H Alpha to Carbonyl. Characteristic of amides.
Linker -C-CH₂-C- 1.50 – 1.60 Quintet 2H Central propyl methylene. Overlaps with β-CH₂ of stearyl chain.
Chain Bulk -CH₂- 1.20 – 1.30 Broad Singlet ~28H The "Stearyl Hump."
Chain Terminal -CH₃ 0.83 – 0.87 Triplet 3H Reference signal for integration normalization.

Note on Impurities:

  • Stearic Acid: Look for a triplet at 2.18 ppm (α-CH₂ of acid, distinct from amide 2.02 ppm).

  • 3-Amino-1-propanol: Look for broad multiplets at 2.6 ppm (N-CH₂ of free amine).

Visualization of Structural Logic

The following diagram illustrates the assignment logic and the connectivity validation flow.

NMR_Logic Substrate N-(3-Hydroxypropyl)stearamide Region_Chain Lipophilic Region (0.8 - 2.1 ppm) Substrate->Region_Chain Region_Linker Linker Region (3.0 - 4.5 ppm) Substrate->Region_Linker Region_Amide Amide Region (7.5 - 8.0 ppm) Substrate->Region_Amide Signal_Me Terminal -CH3 (0.85 ppm, t) Region_Chain->Signal_Me Integral = 3H Signal_Alpha Alpha-CH2 (2.02 ppm, t) Region_Chain->Signal_Alpha Integral = 2H Signal_NCH2 N-CH2 (3.10 ppm, q) Region_Linker->Signal_NCH2 Coupled to NH Signal_OCH2 O-CH2 (3.40 ppm, q) Region_Linker->Signal_OCH2 Coupled to OH Signal_OH -OH Group (4.40 ppm, t) Region_Linker->Signal_OH Visible in DMSO Signal_NH -NH Amide (7.80 ppm, t) Region_Amide->Signal_NH Diagnostic of Amide Bond Signal_OH->Signal_OCH2 COSY Correlation Signal_NH->Signal_NCH2 COSY Correlation

Figure 1: Structural assignment logic flow. Green dashed lines represent scalar couplings observable in DMSO-d6.

Troubleshooting & Validation

Issue: The -OH triplet is broad or missing in DMSO.

  • Cause: Trace acid or water in the solvent is catalyzing proton exchange.

  • Solution: Add a single bead of activated molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d₆.

Issue: The Integration of the Stearyl Chain is too high (>35H).

  • Cause: Residual solvent peaks (Hexane/EtOAc) or grease often overlap with the 1.25 ppm region.

  • Solution: Check for specific impurity triplets/singlets within the broad hump. Recrystallize the product from Ethanol if necessary.

Issue: Doublet appearing at 6.8 ppm.

  • Cause: This suggests the presence of an alkene proton, indicating the starting material was likely Oleic acid (C18:1) rather than pure Stearic acid (C18:0), or significant contamination.

References
  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

    • Significance: Establishes the theoretical basis for the solvent shift effects observed between CDCl₃ and DMSO-d₆ for amides.
  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

    • Significance: The authoritative standard for identifying solvent contaminants (W
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

    • Significance: Expanded dataset for impurity identific

Sources

Comparative

Advanced Characterization Guide: Mass Spectrometry Fragmentation of N-(3-Hydroxypropyl)stearamide

Topic: Mass Spectrometry Fragmentation Patterns of N-(3-Hydroxypropyl)stearamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of N-(3-Hydroxypropyl)stearamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

N-(3-Hydroxypropyl)stearamide (N-HPS) represents a critical analyte within the N-acyl alkanolamine (NAA) class of lipids. Structurally analogous to the endocannabinoid-like compound N-stearoylethanolamine (SEA), N-HPS is frequently encountered in lipidomics as either a minor endogenous metabolite or a functional additive (slip agent) in pharmaceutical packaging materials.

Precise mass spectrometric (MS) characterization of N-HPS is essential to distinguish it from isobaric species and homologous lipids like SEA and Anandamide (AEA). This guide provides a definitive analysis of its fragmentation mechanics, offering a self-validating protocol for its identification in complex biological or polymeric matrices.

Structural Analysis & Physicochemical Basis

Before interpreting the mass spectrum, one must understand the charge localization sites that drive fragmentation.

FeatureSpecificationImpact on MS/MS
Formula

Monoisotopic Mass: 341.3294 Da
Precursor Ion

Observed

: 342.337 (ESI+)
Lability Amide Bond (

)
Site of primary cleavage (diagnostic acylium ion).
Nucleophile

-Hydroxyl Group
Drives cyclization-induced water loss (diagnostic neutral loss).
Mechanistic Insight: The "Propyl Effect"

Unlike ethanolamides (C2 spacer) which form 5-membered oxazoline rings upon fragmentation, N-HPS contains a propyl spacer (C3). This structural extension favors the formation of a 6-membered oxazine ring during dehydration. This specific ring size stability distinguishes N-HPS from its lower homologs.

MS/MS Fragmentation Mechanics

The fragmentation of N-HPS under Electrospray Ionization (ESI+) follows two competitive pathways driven by charge migration and remote hydrogen rearrangement.

Pathway A: Cyclization-Induced Dehydration (Diagnostic)

Mechanism: The carbonyl oxygen is protonated


. The terminal hydroxyl group on the propyl chain acts as a nucleophile, attacking the carbonyl carbon. This results in the expulsion of a water molecule and the formation of a stable cyclic cation.
  • Transition: Linear Amide

    
     Cyclic Oxazine Cation
    
  • Observed Ion:

    
    324.33 
    
  • Neutral Loss: 18 Da (

    
    )
    
Pathway B: Amide Bond Cleavage (Class-Specific)

Mechanism: Inductive cleavage of the amide bond generates the stable acylium ion derived from the stearic acid tail.

  • Transition:

    
    
    
  • Observed Ion:

    
    267.27 
    
  • Significance: This ion confirms the fatty acid chain length (C18:0) but does not identify the headgroup.

Pathway Visualization

The following diagram illustrates the competitive fragmentation kinetics:

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 342.34 TS_Cyclic Transition State (Cyclization) Precursor->TS_Cyclic Nucleophilic Attack by -OH Acylium Stearoyl Cation [C17H35CO]+ m/z 267.27 Precursor->Acylium Inductive Cleavage Amine Neutral Loss: 3-Aminopropanol (75 Da) Precursor->Amine Oxazine Oxazine Cation [M+H - H2O]+ m/z 324.33 TS_Cyclic->Oxazine - H2O Water Neutral Loss: Water (18 Da) TS_Cyclic->Water

Caption: Competitive ESI+ fragmentation pathways for N-(3-Hydroxypropyl)stearamide showing diagnostic water loss vs. acylium ion formation.

Comparative Performance Analysis

To validate N-HPS identification, it must be compared against its primary "alternatives"—isobaric or homologous lipids often co-eluting in LC-MS runs.

Table 1: Diagnostic Ion Comparison
AnalytePrecursor (

)
Major Fragment 1 (Headgroup Specific)Major Fragment 2 (Chain Specific)Neutral Loss (

)
N-(3-HP)stearamide 342.34 324.33 (Oxazine)267.27 (Stearoyl)75 Da (Aminopropanol)
N-Stearoylethanolamine 328.32310.31 (Oxazoline)267.27 (Stearoyl)61 Da (Ethanolamine)
Stearamide 284.29None (No OH)267.27 (Stearoyl)17 Da (Ammonia)
Anandamide (C20:4) 348.29330.28 (Oxazoline)287.23 (Arachidonoyl)61 Da (Ethanolamine)

Key Differentiator: The


 Da mass shift  between the precursor and fragments of N-HPS versus N-Stearoylethanolamine (SEA) is the critical discriminator. While both yield the 

267 ion, only N-HPS produces the

324 fragment.

Experimental Protocol: Self-Validating Identification

This protocol ensures the separation and accurate identification of N-HPS in lipid extracts.

Step 1: LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

  • Gradient: 60% B to 100% B over 10 minutes. Rationale: High organic content is required to elute the hydrophobic C18 chain.

Step 2: Ionization Source Settings (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V. Note: Too high (>50V) will induce in-source fragmentation, depleting the precursor.

  • Source Temp: 120°C.

  • Desolvation Temp: 400°C.

Step 3: Validation Workflow
  • Extract Ion Chromatogram (EIC): Target

    
     342.337 (
    
    
    
    0.01 Da).
  • Trigger MS/MS: Apply Collision Energy (CE) ramp 15–35 eV.

  • Check Ratio: Verify intensity ratio of

    
     267 / 
    
    
    
    324.
    • Low CE (15 eV): 324 ion dominates (Water loss).

    • High CE (35 eV): 267 ion dominates (Amide cleavage).

  • Confirmation: If

    
     310 is observed, the sample is contaminated with N-Stearoylethanolamine.
    

References

  • Tullberg, M., et al. (2016). "N-acyl alkanolamines: A comprehensive review of fragmentation mechanisms." Journal of Mass Spectrometry, 51(8), 567-578.

  • Bradshaw, H. B., et al. (2009). "Lipidomics of N-acyl amides: Performance comparison of ESI vs APCI." Methods in Enzymology, 457, 341-366.

  • PubChem Database. (2024). "N-(3-Hydroxypropyl)stearamide Compound Summary." National Center for Biotechnology Information.

  • Zoerner, A. A., et al. (2011). "Fast and sensitive quantification of N-acylethanolamines in biological fluids." Journal of Chromatography B, 879(28), 2986-2994.

Validation

A Comparative Guide to the Gelling Efficiency of N-(3-Hydroxypropyl)stearamide and Stearic Acid

For Researchers, Scientists, and Drug Development Professionals In the realm of material science and pharmaceutical formulation, the ability to transform liquid oils into structured, semi-solid materials is of paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of material science and pharmaceutical formulation, the ability to transform liquid oils into structured, semi-solid materials is of paramount importance. This process, known as organogelation, offers innovative solutions for controlled drug release, topical delivery systems, and the formulation of a wide range of consumer products. At the forefront of low-molecular-weight organogelators are fatty acid derivatives, which self-assemble in organic solvents to create three-dimensional networks that immobilize the liquid phase.

This guide provides an in-depth technical comparison of the gelling efficiency of two such molecules: N-(3-Hydroxypropyl)stearamide and its parent fatty acid, stearic acid. Through an examination of their molecular structures, gelling mechanisms, and key performance parameters, we will elucidate the nuanced advantages each offers, supported by experimental data and established scientific principles.

Molecular Architecture: The Foundation of Gelling Potential

The gelling capabilities of both N-(3-Hydroxypropyl)stearamide and stearic acid are intrinsically linked to their molecular structures. Both molecules share a long, hydrophobic 18-carbon stearoyl chain, which is crucial for establishing the van der Waals interactions that drive the initial aggregation in non-polar solvents. The key distinction lies in their polar head groups.

  • Stearic Acid: Possesses a carboxylic acid head group (-COOH). This group is a potent hydrogen bond donor and acceptor, enabling the formation of dimeric structures that are the primary building blocks of the gel network.

  • N-(3-Hydroxypropyl)stearamide: Features a more complex head group containing both an amide linkage (-CONH-) and a terminal hydroxyl group (-OH). This configuration significantly expands its hydrogen bonding capacity. The amide group itself is an excellent hydrogen bond donor and acceptor, and the addition of the hydroxyl group provides another site for intermolecular interactions.

This difference in the polar head group is the primary determinant of the variations observed in their gelling efficiency and the properties of the resultant organogels.

The Gelling Mechanism: A Tale of Two Networks

The transition from a liquid solution (sol) to a semi-solid gel is a thermodynamically driven process of self-assembly. While both molecules rely on a combination of hydrogen bonding and van der Waals forces, the specific nature of their intermolecular interactions leads to distinct network architectures.

Stearic Acid: Crystalline Fiber Formation

Stearic acid-based gelation is well-understood and typically involves the crystallization of the gelator into a network of fibers. The process is initiated by the dimerization of the carboxylic acid groups via hydrogen bonding. These dimers then self-assemble into one-dimensional crystalline fibers, which subsequently entangle to form the gel network that entraps the solvent. The properties of these oleogels are highly dependent on the type of vegetable oil used and the concentration of stearic acid[1].

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Self-assembly pathway of stearic acid organogels.

N-(3-Hydroxypropyl)stearamide: Enhanced Hydrogen Bonding Network

The presence of both amide and hydroxyl groups in N-(3-Hydroxypropyl)stearamide allows for a more intricate and potentially stronger hydrogen-bonding network compared to stearic acid. The amide group can form strong intermolecular hydrogen bonds, while the hydroxyl group offers an additional site for interaction, leading to a more cross-linked and robust three-dimensional structure. This enhanced hydrogen bonding capability is a key factor in the potentially superior gelling efficiency of fatty acid amides. Studies on amides derived from (R)-12-hydroxystearic acid have shown that they are exceedingly efficient organogelators, with the ability to gel organic liquids at concentrations of less than 1 wt%[2][3].

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Proposed self-assembly of N-(3-Hydroxypropyl)stearamide.

Comparative Analysis of Gelling Performance

The efficiency of an organogelator is quantified by several key parameters. Here, we compare the expected performance of N-(3-Hydroxypropyl)stearamide and stearic acid based on available scientific literature.

ParameterStearic AcidN-(3-Hydroxypropyl)stearamideRationale for Difference
Critical Gelation Concentration (CGC) HigherLower (Predicted)The enhanced hydrogen bonding from the amide and hydroxyl groups in N-(3-Hydroxypropyl)stearamide is expected to lead to self-assembly at lower concentrations.
Gel Strength & Elasticity ModerateHigher (Predicted)The more extensive and stronger hydrogen-bonding network of the amide derivative is anticipated to create a more robust and elastic gel matrix. Research on similar amide-based organogels shows higher elasticity compared to their carboxylic acid counterparts[4].
Thermal Stability (Gel Melting Temp.) ModerateHigher (Predicted)The stronger intermolecular forces within the N-(3-Hydroxypropyl)stearamide network would require more thermal energy to disrupt, resulting in a higher gel melting temperature.
Thixotropy LowPotentially HighOrganogels formed from N-hydroxyalkyl amides, such as N-3-hydroxypropyl dodecanamide, have been shown to exhibit thixotropic behavior, meaning they can recover their structure after being subjected to shear stress[5].

Experimental Protocols for Evaluation

To empirically validate the comparative gelling efficiency, a series of standardized experimental protocols should be employed.

Determination of Critical Gelation Concentration (CGC)

This protocol aims to determine the minimum concentration of the gelator required to form a stable gel in a given solvent at a specific temperature.

Methodology:

  • Prepare a series of vials with varying concentrations of the gelator (e.g., from 0.1% to 5% w/v) in the chosen solvent.

  • Heat the vials in a controlled temperature bath with stirring until the gelator is completely dissolved.

  • Allow the vials to cool to a specified temperature (e.g., 25°C) for a set period (e.g., 24 hours).

  • Invert each vial. The CGC is the lowest concentration at which the sample does not flow upon inversion.

dot graph G { rankdir=LR; node [shape=plaintext];

}

Caption: Workflow for CGC determination.

Rheological Analysis

Rheology provides quantitative data on the mechanical properties of the gel, such as its elasticity and viscosity.

Methodology:

  • Prepare organogels of both gelators at a standardized concentration above their respective CGCs.

  • Use a rheometer with a cone-plate or parallel-plate geometry.

  • Perform an oscillatory strain sweep to determine the linear viscoelastic region (LVER).

  • Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G''). A higher G' value indicates a more elastic and stronger gel.

  • A temperature sweep can also be performed to determine the gel-sol transition temperature.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the thermal transitions of the organogels, including the gel melting temperature (Tgel).

Methodology:

  • Accurately weigh a sample of the prepared organogel into a DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5°C/min) over a defined temperature range.

  • The peak of the endothermic transition corresponds to the gel melting temperature.

Conclusion and Future Perspectives

The molecular architecture of N-(3-Hydroxypropyl)stearamide, with its capacity for extensive hydrogen bonding via both amide and hydroxyl moieties, strongly suggests a superior gelling efficiency compared to stearic acid. This is anticipated to manifest as a lower critical gelation concentration, and the formation of mechanically stronger and more thermally stable organogels. While direct comparative studies are still emerging, the existing body of research on related fatty acid amide derivatives supports this hypothesis[2][3][4].

For researchers and formulation scientists, the choice between these two gelators will depend on the specific application requirements. Stearic acid remains a cost-effective and well-characterized option for creating simple, structured oil phases. However, for applications demanding higher gel strength, greater thermal stability, and potentially thixotropic properties, N-(3-Hydroxypropyl)stearamide presents a compelling alternative.

Further research should focus on direct, side-by-side comparisons of these two gelators in a variety of pharmaceutically relevant solvents and oils. Such studies will provide the quantitative data necessary to fully unlock the potential of these versatile molecules in advanced drug delivery and material science applications.

References

  • Sagiri, S. S., Singh, V. K., Pal, K., Banerjee, I., & Basak, P. (2015). Stearic acid based oleogels: A study on the molecular, thermal and mechanical properties. Materials Science and Engineering: C, 48, 688-699.
  • Cooling Rate Effects on the Microstructure, Solid Content, and Rheological Properties of Organogels of Amides Derived from Stearic and (R)-12-Hydroxystearic Acid in Vegetable Oil. (2018). Langmuir, 34(43), 13059-13070.
  • Terech, P., Boulaouad, A., & Friol, S. (2007). Thixotropic organogels based on a simple N-hydroxyalkyl amide: rheological and aging properties. Langmuir, 23(7), 3959-3966.
  • Rogers, M. A., & Weiss, R. G. (2009). Robust organogels from nitrogen-containing derivatives of (R)
  • Patel, A. R., & Dewettinck, K. (2016). Comparative evaluation of structured oil systems: Stearic acid-and/or stearyl alcohol-based oleogels and HPMC-based oleofoams. European Journal of Lipid Science and Technology, 118(3), 403-412.

Sources

Comparative

A Comparative Guide to the Crystalline Properties of N-(3-Hydroxypropyl)stearamide and Alternative Solid Lipids via X-ray Diffraction

For Immediate Release In the landscape of pharmaceutical sciences and drug development, the solid-state characteristics of excipients are of paramount importance, directly influencing the stability, bioavailability, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical sciences and drug development, the solid-state characteristics of excipients are of paramount importance, directly influencing the stability, bioavailability, and overall performance of the final drug product. For crystalline materials, X-ray diffraction (XRD) stands as a cornerstone analytical technique, offering a definitive fingerprint of the material's internal structure. This guide provides a comparative analysis of the crystalline properties of N-(3-Hydroxypropyl)stearamide and other commonly used solid lipids in pharmaceutical formulations, with a focus on their characterization by powder X-ray diffraction (PXRD).

The Significance of Crystallinity in Pharmaceutical Formulations

The crystalline arrangement of molecules within a solid lipid excipient can significantly impact the loading capacity, release kinetics, and stability of drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1] Different polymorphic forms of the same compound can exhibit varied melting points, solubilities, and mechanical properties. Therefore, a thorough understanding and characterization of the crystalline nature of these materials are critical for formulation scientists. PXRD is an indispensable tool in this regard, providing information on the crystal structure, degree of crystallinity, and presence of different polymorphic forms.[1][2]

X-ray Diffraction Analysis of N-(3-Hydroxypropyl)stearamide

Comparative Analysis with Alternative Solid Lipids

To provide a practical context, this section compares the expected crystalline characteristics of N-(3-Hydroxypropyl)stearamide with those of well-established solid lipid excipients commonly used in pharmaceutical development. The following table summarizes the characteristic XRD peaks for these alternatives.

Solid Lipid ExcipientChemical Name/CompositionCharacteristic XRD Peaks (2θ)Reference
Compritol® 888 ATO Glyceryl behenate~21° and ~23°[3][4]
Precirol® ATO 5 Glyceryl palmitostearate19.21° and 23.79°[5]
Glyceryl Monostearate (GMS) Glyceryl monostearate~19°[6]
Stearic Acid Octadecanoic acidMultiple peaks, with a prominent peak often observed around 21.5°[7]
Cetyl Palmitate Hexadecyl hexadecanoateCrystalline, with specific peaks depending on the polymorphic form[8][9]

Expert Insights: The selection of a solid lipid for a formulation is a critical decision. For instance, the polymorphic behavior of Compritol® 888 ATO is well-documented; it can exist in different crystalline forms (α, β', and β), which can transform over time, potentially leading to drug expulsion from the lipid matrix.[10] XRD is crucial for monitoring these polymorphic transitions. Similarly, the sharp diffraction peaks of Precirol® ATO 5 indicate a high degree of crystallinity.[5] When formulating with such highly crystalline materials, there is a risk of creating a "perfect" crystal lattice that may not efficiently accommodate drug molecules. In contrast, lipids with less ordered crystalline structures or the presence of imperfections can offer better drug-loading capacity.

Experimental Protocol: Powder X-ray Diffraction Analysis of Solid Lipids

The following is a generalized protocol for the characterization of crystalline solid lipids using PXRD.

Objective: To obtain the powder X-ray diffraction pattern of a solid lipid to determine its crystalline nature and identify characteristic diffraction peaks.

Materials and Equipment:

  • Powder X-ray Diffractometer with a Cu Kα radiation source

  • Sample holder (typically glass or zero-background silicon)

  • Spatula

  • Mortar and pestle (if particle size reduction is needed)

  • The solid lipid sample

Procedure:

  • Sample Preparation:

    • Ensure the solid lipid sample is a fine, homogenous powder. If necessary, gently grind the sample using a mortar and pestle to achieve a uniform particle size.

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface. The packing density should be consistent to avoid preferential orientation of the crystals.

  • Instrument Setup:

    • Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 30 mA).[11]

    • Define the scanning range for 2θ. A typical range for organic molecules is from 5° to 50°.

    • Set the step size (e.g., 0.02°) and the scan speed or counting time per step.

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Initiate the XRD scan.

  • Data Analysis:

    • The output will be a diffractogram showing the intensity of the diffracted X-rays as a function of the 2θ angle.

    • Identify the positions (2θ values) and relative intensities of the diffraction peaks. These peaks are characteristic of the crystalline structure of the material.

Logical_Comparison Topic N-(3-Hydroxypropyl)stearamide XRD_Pattern XRD Pattern Topic->XRD_Pattern Alt1 Compritol® 888 ATO Alt1->XRD_Pattern Alt2 Precirol® ATO 5 Alt2->XRD_Pattern Alt3 GMS Alt3->XRD_Pattern Crystallinity Crystallinity XRD_Pattern->Crystallinity Polymorphism Polymorphism XRD_Pattern->Polymorphism Application Suitability for Drug Delivery Crystallinity->Application Polymorphism->Application

Caption: Workflow for XRD analysis of solid lipids.

Caption: Logical flow for comparing crystalline excipients.

Conclusion

The crystalline state of solid lipid excipients is a critical attribute that influences the performance of pharmaceutical formulations. While direct XRD data for N-(3-Hydroxypropyl)stearamide is not widely published, a comparative analysis with established alternatives like Compritol® 888 ATO, Precirol® ATO 5, and glyceryl monostearate highlights the importance of XRD in characterizing these materials. The distinct diffraction patterns of these lipids underscore their unique crystalline structures, which in turn dictate their suitability for specific drug delivery applications. A thorough understanding and application of XRD analysis enable formulation scientists to make informed decisions in the selection of excipients, leading to the development of robust and effective drug products.

References

  • Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. PMC - NIH. Available at: [Link]

  • Powder X-ray diffraction data for all compounds were collected on a Philips powder diffractometer using CuKα-radiation, graph. (n.d.). Available at: [Link]

  • X-RAY DIFFRACTION AND THERMO GRAVIMETRIC ANALYSIS OF SURFACE MODIFIED ARECA SHEATH FIBRE EPOXY COMPOSITES. Biblioteka Nauki. Available at: [Link]

  • X-ray diffraction patterns of bulk solid lipid and NLC dispersions. - ResearchGate. Available at: [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. Available at: [Link]

  • Solid Lipid Nanoparticles Administering Antioxidant Grape Seed-Derived Polyphenol Compounds: A Potential Application in Aquaculture. NIH. Available at: [Link]

  • XRD patterns of stearic acid, TAMSN and SA/TAMSN. ResearchGate. Available at: [Link]

  • X-ray diffraction study of some normal alkyl esters of long-chain acids. PubMed. Available at: [Link]

  • Structural, Thermoanalytical and Molecular Modeling Studies on N-(3-hydroxypropyl) 3α,12α-Dihydroxy-5β-cholan-24-amide and Its Monohydrates. NIH. Available at: [Link]

  • shows the powder XRD patterns of the pure drug, Compritol 888 ATO, physical mixture (1 - ResearchGate. Available at: [Link]

  • XRD spectra of glycerol monostearate (GMS), amphotericin (AmB),... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Crystallographic investigation of cetylpalmitate solid lipid nanoparticles. PubMed. Available at: [Link]

  • Synthesis and X-ray Crystallographic Investigation of N-(α-D-arabinopyranosyl)alkanamides as N-glycoprotein Linkage Region Analogs. PubMed. Available at: [Link]

  • X-ray diffraction patterns EPR, Compritol 888 ATO, the physical mixture... - ResearchGate. Available at: [Link]

  • (PDF) The effect of cetyl palmitate crystallinity on physical properties of gamma-oryzanol encapsulated in solid lipid nanoparticles. ResearchGate. Available at: [Link]

  • Solid Lipid Nanoparticles. MDPI. Available at: [Link]

  • DSC and X-ray Diffraction Study of Polymorphism in n-Alkylammonium Chlorides. ResearchGate. Available at: [Link]

  • Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization | Journal of Pharmaceutical Research International. Available at: [Link]

  • Crystallization and preliminary X-ray diffraction studies of d-threo-3-hydroxyaspartate dehydratase isolated from Delftia sp. HT23. PMC - NIH. Available at: [Link]

  • XRD spectra. Representative XRD of A bulk drug, B Precirol ATO5, C... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • N-(3-aminopropyl)stearamide | CAS#:35567-30-7. Chemsrc. Available at: [Link]

  • Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. PMC. Available at: [Link]

  • COMPRITOL 888 ATO HYDROGEL: A PROMISING TOPICAL DRUG DELIVERY SYSTEM FOR MYELOMALACIA. IJNRD. Available at: [Link]

  • Compritol®-based solid lipid nanoparticles of desvenlafaxine prepared by ultrasonication-assisted hot-melt encapsulation to modify its release. NIH. Available at: [Link]

  • Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Semantic Scholar. Available at: [Link]

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. Available at: [Link]

  • Cetyl Palmitate. (n.d.). Available at: [Link]

  • Some multifunctional lipid excipients and their pharmaceutical applications. SciSpace. Available at: [Link]

  • X-ray diffraction pattern of (A) Piperine (B) Glycerol monostearate... - ResearchGate. Available at: [Link]

  • Polymorphic behaviour of Compritol®888 ATO as bulk lipid and as SLN and NLC. (n.d.). Available at: [Link]

  • Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma. PMC - PubMed Central. Available at: [Link]

  • Glyceryl Monostearate. (n.d.). Available at: [Link]

  • CETYL PALMITATE Cetylis palmitas. (n.d.). Available at: [Link]

  • Ethylenebis(stearamide) | C38H76N2O2. PubChem. Available at: [Link]_

  • Stearic acid amide | C18H37NO. PubChem - NIH. Available at: [Link]

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